An In-depth Technical Guide to 1-(2-Chloro-5-nitropyridin-4-YL)ethanone as a Key Synthetic Intermediate
An In-depth Technical Guide to 1-(2-Chloro-5-nitropyridin-4-YL)ethanone as a Key Synthetic Intermediate
Executive Summary: This technical guide provides a comprehensive overview of 1-(2-chloro-5-nitropyridin-4-yl)ethanone, a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The pyridine scaffold is a cornerstone in many biologically active molecules, and the strategic placement of chloro, nitro, and acetyl groups on this particular intermediate offers a rich platform for diverse chemical transformations.[1] This document details the logical synthesis, physicochemical properties, key reactive sites, and safe handling protocols for 1-(2-chloro-5-nitropyridin-4-yl)ethanone. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as a valuable resource for scientists engaged in the synthesis of novel therapeutic agents and complex organic molecules.
Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and target engagement. The introduction of substituents onto the pyridine ring is a critical strategy for modulating a compound's steric, electronic, and pharmacokinetic properties.
Specifically, chloro and nitro groups serve as versatile chemical handles:
-
Chloro Substituents: Act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides). The strategic placement of a chloro group is a common tactic in the synthesis of kinase inhibitors and other targeted therapies.[2]
-
Nitro Substituents: Function as powerful electron-withdrawing groups, which can activate the ring for nucleophilic attack. Furthermore, the nitro group can be readily reduced to a primary amine, providing a key vector for further derivatization, such as amide bond formation or sulfonylation.
1-(2-Chloro-5-nitropyridin-4-yl)ethanone (CAS No. 1214241-91-4) combines these features with an acetyl group, introducing a ketone functionality that opens up another dimension of chemical modification.[3][4] This unique combination makes it a powerful building block for constructing complex molecular architectures and libraries of compounds for high-throughput screening.
Physicochemical & Spectroscopic Profile
A clear understanding of a starting material's properties is fundamental to its effective use in synthesis. The key properties of 1-(2-chloro-5-nitropyridin-4-yl)ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 1214241-91-4 | [3][4] |
| Molecular Formula | C₇H₅ClN₂O₃ | [4] |
| Molecular Weight | 200.58 g/mol | [4] |
| Appearance | Expected to be a solid, likely yellow or off-white powder | Inferred from related structures[5] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) and insoluble in water | General property of similar organic compounds |
| SMILES | CC(=O)C1=C(C=NC=C1[O-])Cl | [4] |
Expected Spectroscopic Data:
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¹H NMR: Signals corresponding to the methyl protons of the acetyl group and distinct aromatic protons on the pyridine ring.
-
¹³C NMR: Resonances for the carbonyl carbon, methyl carbon, and the substituted carbons of the pyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) stretch and N-O stretches of the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a chlorine-containing compound.
Synthesis Strategies and Mechanistic Rationale
The most logical and established method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation.[6][7] However, pyridine rings are electron-deficient and are generally deactivated towards classical Friedel-Crafts conditions.[8] The presence of two additional electron-withdrawing groups (chloro and nitro) exacerbates this deactivation. Therefore, a successful synthesis requires careful selection of reagents and conditions.
The proposed synthesis begins with a readily available precursor, 2-chloro-5-nitropyridine, which is synthesized from 2-aminopyridine.
Workflow for Precursor and Target Compound Synthesis
The overall synthetic pathway is a multi-step process that requires precise control at each stage.
Caption: Synthetic workflow from 2-aminopyridine to the target compound.
Mechanistic Insight: The Friedel-Crafts Acylation
The core of the final transformation is the electrophilic aromatic substitution reaction.[9]
-
Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to its cleavage. This generates a highly reactive, resonance-stabilized acylium ion (CH₃CO⁺).[7][9]
-
Electrophilic Attack: The acylium ion acts as a potent electrophile. It attacks the π-system of the 2-chloro-5-nitropyridine ring. The substitution is directed to the C4 position, influenced by the directing effects of the existing substituents.
-
Rearomatization: The resulting intermediate, a sigma complex, loses a proton to restore the aromaticity of the pyridine ring. The AlCl₄⁻ species formed in the first step facilitates this deprotonation, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.[7]
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous transformations and should be performed by trained chemists with appropriate safety precautions.
Synthesis of the Precursor: 2-Chloro-5-nitropyridine
This is a well-documented, two-step procedure from 2-hydroxy-5-nitropyridine, which itself is derived from 2-aminopyridine.[10]
Protocol: Chlorination of 2-Hydroxy-5-nitropyridine [11][12]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phosphorus oxychloride (POCl₃, ~3 mL per gram of starting material).
-
Reagent Addition: To the stirred POCl₃, cautiously add 2-hydroxy-5-nitropyridine (1.0 eq) followed by phosphorus pentachloride (PCl₅, 1.2 eq) in portions.
-
Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain for 5 hours.[11] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of 8-9 using a 40% aqueous sodium hydroxide solution.[11] Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-chloro-5-nitropyridine as a yellow solid.[11][12]
Proposed Synthesis of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone
This representative protocol is based on standard Friedel-Crafts acylation procedures adapted for a deactivated heterocyclic substrate.[8][13]
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 4.1 eq) and dry dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Add 2-chloro-5-nitropyridine (1.0 eq) to the stirred suspension.
-
Acylating Agent Addition: Slowly add acetyl chloride (4.8 eq) dropwise via a syringe, ensuring the internal temperature does not rise above 5°C. The choice of excess reagents is crucial to drive the reaction to completion on a deactivated substrate.
-
Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[8] Monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and quench it by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with water and then saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel to isolate the target compound, 1-(2-chloro-5-nitropyridin-4-yl)ethanone.
Reactivity and Synthetic Utility
The value of 1-(2-chloro-5-nitropyridin-4-yl)ethanone lies in its multiple, orthogonally reactive sites. This allows for selective, stepwise modifications to build molecular complexity.
Caption: Reactivity map illustrating the key transformation sites.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chloro group is activated by the electron-withdrawing nitro group and the pyridine nitrogen, making it an excellent site for SNAr reactions. This is arguably its most valuable reactive handle for introducing diversity.
-
Reduction of the Nitro Group at C5: The nitro group can be selectively reduced to an amine, providing a nucleophilic site for acylation, alkylation, or diazotization reactions.
-
Chemistry of the Acetyl Group at C4: The ketone functionality can undergo a vast range of classical carbonyl reactions, including reduction to an alcohol, conversion to an olefin via Wittig-type reactions, or α-functionalization.
Safety, Handling, and Storage
As a chloro-nitro aromatic compound, 1-(2-chloro-5-nitropyridin-4-yl)ethanone should be handled with care. The following guidelines are based on data for structurally similar compounds like 2-chloro-5-nitropyridine.[5][14]
| Hazard Category | Precautionary Statement | Reference |
| Acute Toxicity | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [15][16][17] |
| Handling | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust. | [14][18][19] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Keep away from heat and incompatible materials such as strong oxidizing agents. | [14][19][20] |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [14][18][19] |
Conclusion
1-(2-Chloro-5-nitropyridin-4-yl)ethanone is a strategically designed chemical intermediate that offers a powerful platform for synthetic chemists. Its three distinct functional groups—a labile chlorine for SNAr, a reducible nitro group, and a versatile ketone—provide a roadmap for the efficient construction of complex, novel molecules. While its synthesis requires careful management of the deactivated pyridine core, the protocols outlined in this guide, grounded in established chemical principles, provide a reliable pathway to this valuable starting material. For researchers and professionals in drug development, mastering the use of such building blocks is essential for accelerating the discovery of next-generation therapeutics.
References
-
Title: Direct Conversion of Carboxylic Acids to Alkyl Ketones | Source: Organic Letters - ACS Publications | URL: [Link]
-
Title: Carboxylic Acids to Ketones | Source: Chemistry Steps | URL: [Link]
-
Title: The Conversion of Carboxylic Acids to Ketones: A Repeated Discovery | Source: ResearchGate | URL: [Link]
-
Title: Synthesis of 2-chloro-5-nitropyridine | Source: PrepChem.com | URL: [Link]
-
Title: Upgrading ketone synthesis direct from carboxylic acids and organohalides | Source: Nature Communications | URL: [Link]
-
Title: Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation | Source: CNKI | URL: [Link]
-
Title: Friedel–Crafts reaction - Wikipedia | Source: Wikipedia | URL: [Link]
-
Title: Friedel-Crafts Reactions | Source: NROChemistry | URL: [Link]
-
Title: Direct Conversion of Carboxylic Acids to Alkyl Ketones | Source: PMC - NIH | URL: [Link]
- Title: CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine | Source: Google Patents | URL
-
Title: Friedel Crafts Acylation And Alkylation Reaction | Source: BYJU'S | URL: [Link]
-
Title: Applications of Friedel–Crafts reactions in total synthesis of natural products | Source: PMC - NIH | URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Source: PubMed | URL: [Link]
-
Title: 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 | Source: PubChem | URL: [Link]
-
Title: 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 | Source: PubChem | URL: [Link]
- Title: CN111170933A - Preparation method of 2-chloro-5-nitropyridine | Source: Google Patents | URL
-
Title: Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine | Source: Oled-intermediate.com | URL: [Link]
-
Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Source: MDPI | URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-(2-chloro-5-nitropyridin-4-yl)ethanone;CAS No.:1214241-91-4 [chemshuttle.com]
- 4. 1214241-91-4 | 1-(2-Chloro-5-nitropyridin-4-yl)ethanone - AiFChem [aifchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 11. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 12. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. combi-blocks.com [combi-blocks.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
